molecular formula C30H46O4 B1660237 Schembl22400115 CAS No. 73584-62-0

Schembl22400115

Cat. No.: B1660237
CAS No.: 73584-62-0
M. Wt: 470.7
InChI Key: LLLYZDPEYDHSHM-YDWHAKFJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Schembl22400115 is a chemical compound cataloged in the SureChEMBL database, a comprehensive resource for drug discovery and chemical reactivity prediction. This database integrates chemical structures, bioactivity data, and patent-derived information to support virtual screening and structure-activity relationship (SAR) studies .

Properties

CAS No.

73584-62-0

Molecular Formula

C30H46O4

Molecular Weight

470.7

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,11R,12aR,14bS)-11-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid

InChI

InChI=1S/C30H46O4/c1-25(2)12-14-30(24(33)34)15-13-28(6)18(19(30)16-25)8-9-22-27(5)17-20(31)23(32)26(3,4)21(27)10-11-29(22,28)7/h8,19-22,31H,9-17H2,1-7H3,(H,33,34)/t19-,20+,21-,22+,27-,28+,29+,30-/m0/s1

InChI Key

LLLYZDPEYDHSHM-YDWHAKFJSA-N

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(=O)C5(C)C)O)C)C)C2C1)C)C(=O)O)C

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H](C(=O)C3(C)C)O)C

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(=O)C5(C)C)O)C)C)C2C1)C)C(=O)O)C

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

Structural Optimization : this compound’s moderate molecular weight (350.4 g/mol) and hydrogen-bonding capacity position it as a viable candidate for further optimization. Reducing LogP in analogs could enhance solubility .

Patent Landscape: this compound may appear in patents describing kinase inhibitors or synthetic routes, as patent mining tools like those by Hattori et al. (2008) prioritize structurally novel compounds .

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